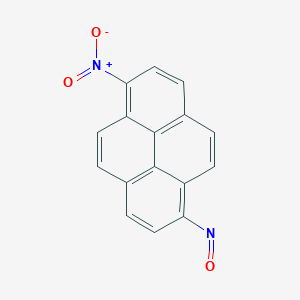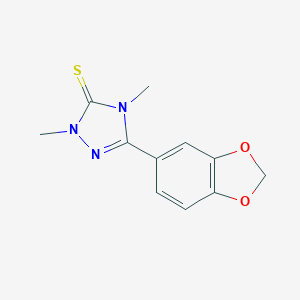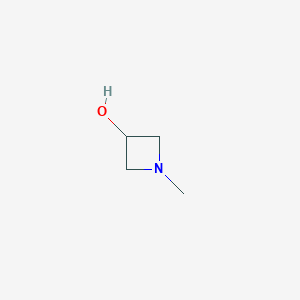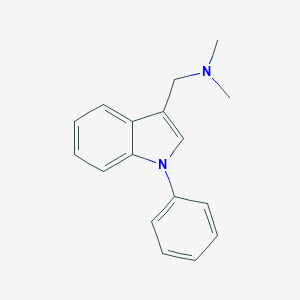
1-(3-Bromopropil)pirrol
Descripción general
Descripción
1-(3-Bromopropyl)pyrrole, also known as 3-bromopropiophenone, is a heterocyclic compound containing both a pyrrole and bromopropyl moieties. It is a colorless liquid with a boiling point of 81°C and a melting point of -50°C. It is soluble in most organic solvents, including ethanol, methanol, and chloroform. 1-(3-Bromopropyl)pyrrole has a wide range of applications in both organic synthesis and scientific research.
Aplicaciones Científicas De Investigación
Descubrimiento de fármacos
El pirrol es una unidad heterocíclica versátil que exhibe una amplia gama de acciones farmacológicas con un alto valor terapéutico . La importancia del pirrol en el campo farmacéutico radica en su versatilidad, selectividad y biocompatibilidad, lo que lo convierte en una herramienta valiosa para el diseño y desarrollo de fármacos .
Ciencia de materiales
Los derivados del pirrol tienen aplicaciones en la ciencia de los materiales . Las propiedades del pirrol lo convierten en un bloque de construcción fundamental para muchas moléculas biológicamente activas .
Catálisis
Los derivados del pirrol se utilizan en catálisis . Las vías sintéticas modernas incluyen metales, nanomateriales y métodos catalizados heterogéneamente complejos para los derivados del pirrol .
Química verde
Se hace especial hincapié en el uso de principios de química verde como métodos basados en disolventes verdes, métodos asistidos por microondas y métodos sin disolventes en la síntesis de pirroles .
Química sintética y orgánica
Los derivados del pirrol han llamado la atención en los campos de la química medicinal y orgánica . Se ha demostrado que las reacciones catalizadas por prolina, óxidos de cobre y oxones son la ruta sintética más efectiva para los derivados del pirrol en condiciones de reacción suaves y con rendimientos excelentes .
Síntesis de líquidos iónicos
“1-(3-Bromopropil)pirrol” se ha utilizado en la síntesis de líquidos iónicos
Propiedades
IUPAC Name |
1-(3-bromopropyl)pyrrole | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H10BrN/c8-4-3-7-9-5-1-2-6-9/h1-2,5-6H,3-4,7H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IXIXPLRTYIMRMC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN(C=C1)CCCBr | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H10BrN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00339589 | |
| Record name | 1-(3-Bromopropyl)pyrrole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00339589 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
188.06 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
100779-91-7 | |
| Record name | 1-(3-Bromopropyl)pyrrole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00339589 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 1-(3-Bromopropyl)pyrrole | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: How does 1-(3-bromopropyl)pyrrole interact with the living polyisobutylene chain end, and what is the structural outcome?
A1: In the study by Storey et al. [], 1-(3-bromopropyl)pyrrole acts as a nucleophile, effectively terminating the living carbocationic polymerization of isobutylene. The pyrrole ring, with its electron-rich nature, attacks the positively charged carbocation at the growing polyisobutylene chain end. This results in the covalent attachment of the 1-(3-bromopropyl)pyrrole moiety to the polymer chain. Interestingly, the reaction yields a mixture of isomers where the polyisobutylene chain is attached to either the C2 or C3 position of the pyrrole ring. The researchers observed a specific isomer ratio (C2/C3) influenced by the length of the alkylene tether in the N-(ω-haloalkyl)pyrrole quenching agent [].
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.







![(E)-N-[2-[2-[[(E)-oct-2-enoyl]amino]ethyldisulfanyl]ethyl]oct-2-enamide](/img/structure/B12366.png)








